2-Chloro-4-methyloxazole
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Overview
Description
2-Chloro-4-methyloxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, known for its significant role in various chemical and biological applications. The presence of a chlorine atom at the second position and a methyl group at the fourth position makes it a unique derivative of oxazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroacetyl chloride with methylamine, followed by cyclization with a base such as sodium hydroxide. The reaction conditions often require careful temperature control to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-Chloro-4-methyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the oxazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivatives used.
Comparison with Similar Compounds
2-Chloro-4-methylthiazole: Similar structure but with a sulfur atom instead of oxygen.
4-Methyl-2-oxazoline: Lacks the chlorine atom and has a different substitution pattern.
2-Chloro-4-methylimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Uniqueness: 2-Chloro-4-methyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3-2-7-4(5)6-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKQIYXGLJXKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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